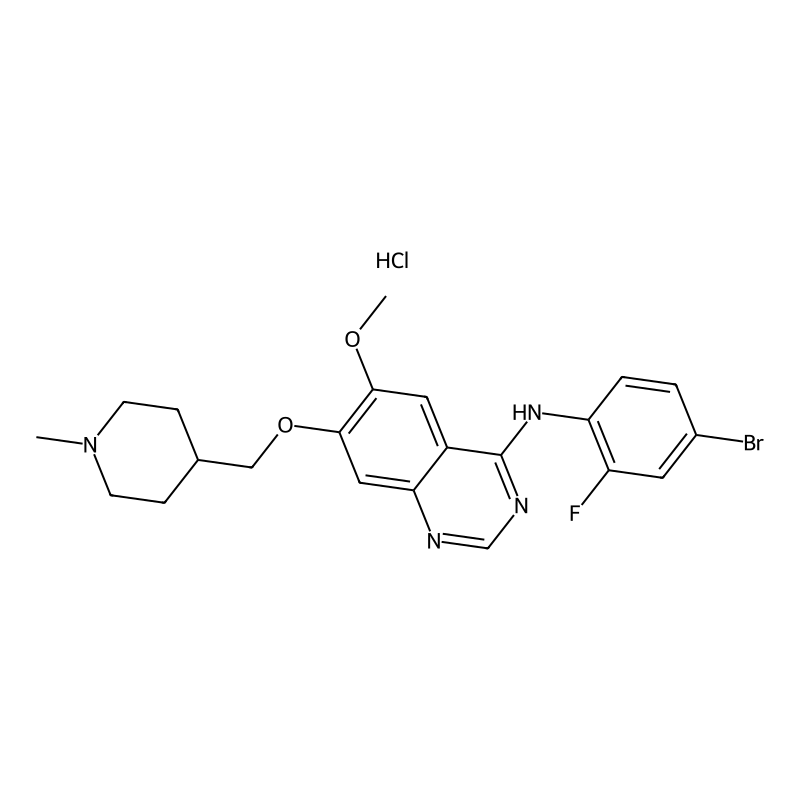

Vandetanib hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Vandetanib hydrochloride is a potent, orally active, multi-tyrosine kinase inhibitor targeting key pathways in angiogenesis and tumor cell proliferation. It is recognized for its inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) proto-oncogene. This specific combination of targets makes it a critical tool for investigating signaling pathways in various cancer models, particularly in medullary thyroid carcinoma (MTC) where RET mutations are a primary driver. The hydrochloride salt form is specifically utilized to improve the compound's physicochemical properties for research and formulation purposes.

References

- [1] Wedge, S. R., Ogilvie, D. J., Dukes, M., et al. ZD6474 inhibits vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration. Cancer Research, 62(16), 4645–4655.

- [13] Gild, M. L., Bullock, M., & Robinson, B. G. (2021). Effect of vandetanib on RET-dependent mitogenic signaling networks in medullary cancer cells. Cancers, 13(16), 4111.

- [22] Trimboli, P., & Giovanella, L. (2015). Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes. Patient preference and adherence, 9, 765–771.

- [23] Vandetanib Monograph. Cancer Care Ontario.

Substituting Vandetanib hydrochloride with its free base, or with other multi-kinase inhibitors like Sorafenib or Sunitinib, is inadvisable due to critical differences in solubility, kinase selectivity, and target-specific potency. The free base, Vandetanib, is practically insoluble in water, making the hydrochloride salt essential for achieving the aqueous solubility required for reliable stock solution preparation and consistent results in cell-based assays. Furthermore, its unique inhibitory profile against VEGFR-2, EGFR, and particularly RET kinase distinguishes it from other TKIs; for example, Sunitinib has a broader target profile that includes PDGFR and KIT, while Sorafenib targets the RAF/MEK/ERK pathway, leading to substantially different biological outcomes. For research focused on the specific interplay of VEGFR, EGFR, and RET signaling, these alternatives are not functionally equivalent.

References

- [10] NDA 22-405: Vandetanib Chemistry Review. U.S. Food and Drug Administration. (2011).

- [27] Li, H., Zhu, Y., Wang, C., Li, K., & Li, C. (2019). Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis. Frontiers in pharmacology, 10, 689.

Superior Aqueous Solubility of Hydrochloride Salt vs. Free Base for Reliable Assay Preparation

The vandetanib free base is classified as practically insoluble in water, a significant handling and formulation challenge for in vitro and in vivo studies. The hydrochloride salt form provides a critical advantage by improving aqueous solubility, particularly in the acidic pH conditions necessary for dissolution. While specific comparative values are proprietary, regulatory documents confirm the free base's low solubility (BCS Class II), making the hydrochloride the required form for creating consistent, usable stock solutions for research.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Soluble in acidic pH; enables aqueous solution preparation |

| Comparator Or Baseline | Vandetanib (free base): Practically insoluble in water |

| Quantified Difference | Qualitatively significant improvement enabling practical laboratory use |

| Conditions | Aqueous buffer systems relevant for biological assays |

This improved solubility is essential for preparing accurate stock solutions, ensuring dose consistency, and achieving reproducible results in cellular and animal models.

Distinct Kinase Inhibition Profile Compared to Sunitinib

Vandetanib exhibits a distinct kinase selectivity profile compared to other multi-kinase inhibitors. In cell-free assays, Vandetanib potently inhibits VEGFR-2 (IC50 = 40 nM) and EGFR (IC50 = 500 nM) while showing weaker activity against PDGFRβ (IC50 = 1,100 nM) and c-Kit (IC50 > 10,000 nM). In contrast, Sunitinib is a potent inhibitor of PDGFRβ and c-Kit in addition to VEGFRs, but lacks significant activity against EGFR. This makes Vandetanib a more specific tool for simultaneously studying VEGFR and EGFR-driven processes without the confounding effects of potent PDGFRβ or c-Kit inhibition.

| Evidence Dimension | Inhibitory Concentration (IC50) |

| Target Compound Data | VEGFR-2: 40 nM; EGFR: 500 nM; PDGFRβ: 1,100 nM; c-Kit: >10,000 nM |

| Comparator Or Baseline | Sunitinib: Potent inhibitor of PDGFR, KIT, and VEGFRs; weak against EGFR |

| Quantified Difference | Vandetanib is ~12.5-fold more potent against EGFR than VEGFR-2 and lacks the potent PDGFR/c-Kit activity of Sunitinib. |

| Conditions | Cell-free kinase assays |

For studies where EGFR signaling is a key variable alongside angiogenesis, Vandetanib provides a targeted inhibition profile that Sunitinib cannot replicate.

High Potency Against RET Kinase, a Key Differentiator for Medullary Thyroid Cancer Models

Vandetanib is a potent inhibitor of RET kinase, a feature central to its use in MTC research. While direct, side-by-side IC50 comparisons in a single study are limited, the clinical and preclinical evidence strongly establishes Vandetanib's efficacy in RET-driven models. Newer, highly selective RET inhibitors like Selpercatinib have since been developed, but Vandetanib remains a crucial benchmark tool due to its dual action on both RET and the VEGFR/EGFR pathways, which are also implicated in tumor progression and resistance. This multi-pathway action provides a different biological tool than hyper-selective RET inhibitors or other multi-kinase inhibitors like Cabozantinib which also target MET.

| Evidence Dimension | Target Potency and Profile |

| Target Compound Data | Potent inhibitor of RET, VEGFR-2, and EGFR. |

| Comparator Or Baseline | Selective RET Inhibitors (e.g., Selpercatinib): Lack significant VEGFR/EGFR activity. Other mKIs (e.g., Cabozantinib): Also inhibit MET. |

| Quantified Difference | Vandetanib offers a unique combination of RET, VEGFR, and EGFR inhibition not present in more selective or alternative multi-targeted inhibitors. |

| Conditions | In vitro and in vivo models of RET-driven cancers |

This compound is specifically suited for studying the interplay between RET signaling, tumor angiogenesis (VEGFR), and cell proliferation (EGFR), a critical interaction in MTC progression and resistance.

Investigating Dual-Pathway Inhibition in Angiogenesis and Tumor Growth Models

For research models where the simultaneous blockade of VEGFR-mediated angiogenesis and EGFR-driven tumor cell proliferation is required. The defined kinase selectivity profile of Vandetanib hydrochloride allows for targeted interrogation of this specific signaling axis, an application for which broader-spectrum TKIs like Sunitinib would be unsuitable due to their additional potent effects on targets like PDGFR and c-Kit.

Preclinical Studies of RET-Driven Medullary Thyroid Cancer (MTC)

As a benchmark compound in studies of MTC, where its potent inhibition of RET kinase is a primary mechanism of action. Its additional activity against VEGFR and EGFR allows for the exploration of resistance mechanisms and the role of the tumor microenvironment, providing a different experimental outcome than hyper-selective RET inhibitors.

Formulation Development Requiring Enhanced Aqueous Solubility

In the development of research formulations for in vivo studies where oral bioavailability and consistent dosing are paramount. The use of the hydrochloride salt overcomes the 'practically insoluble' nature of the free base, facilitating the creation of stable and administrable suspensions or solutions for animal models.

References

- [8] Yoshioka, T., et al. (2012). Vandetanib (ZD6474), an inhibitor of VEGFR and EGFR signalling, as a novel molecular-targeted therapy against cholangiocarcinoma. British journal of cancer, 107(5), 787–795.

- [10] NDA 22-405: Vandetanib Chemistry Review. U.S. Food and Drug Administration. (2011).

- [19] Selpercatinib outperforms cabozantinib and vandetanib in RET-mutant medullary thyroid cancer. (2023). Belgian Journal of Medical Oncology.

- [23] Vandetanib Monograph. Cancer Care Ontario.